1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-(2-pyridin-3-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c10-9-7-14(13-12-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5,10H2 |
InChI Key |
ILLXLAKDCMLBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- General Approach : This method involves the reaction of an organic azide with a terminal alkyne under copper(I) catalysis to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
- Application to Target Compound : The synthesis of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can be achieved by reacting an azide derivative of 2-(pyridin-3-yl)ethyl moiety with an alkyne bearing an amino group or a protected amino group at the position that will become the 4-amino substituent on the triazole ring.
- Catalysts and Conditions : Copper sulfate with sodium ascorbate as a reducing agent in aqueous or mixed solvents at room temperature or mild heating is typical. Yields range from moderate to high (55%–86%) depending on substrate and conditions.
Synthesis via N-Tosylhydrazone Cyclization
- Method Description : Oxidative cyclization of N-tosylhydrazones with amines or anilines under iodine and peroxide oxidation can form 1,2,3-triazoles without metal catalysts.
- Relevance : This metal-free approach is useful for synthesizing 1,4-disubstituted triazoles and can be adapted to prepare amino-substituted triazoles by selecting appropriate hydrazone and amine precursors.
- Advantages : Avoids metal contamination, mild conditions, and good functional group tolerance.
Multi-Component Reactions (MCR)
- Description : Three-component reactions involving alkynes, azides (or azide sources like TMSN3), and other nucleophiles or electrophiles can assemble triazole rings efficiently.
- Example : Silver sulfate-catalyzed three-component reactions of alkynes, trimethylsilyl azide, and 1,3-diketones have been reported to yield N1-vinyl-1,2,3-triazoles in high yields (~82%).
- Adaptation : By modifying the alkyne and azide components to include the pyridin-3-yl ethyl group and amino substituent, this method can be tailored for the target compound.
Specific Preparation Route for 1-[2-(Pyridin-3-yl)ethyl]-1H-1,2,3-triazol-4-amine
A plausible synthetic route based on literature and common practices is as follows:
| Step | Reactants & Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Synthesis of 2-(pyridin-3-yl)ethyl azide | 2-(Pyridin-3-yl)ethyl bromide + Sodium azide | DMF, 50–80°C, 6–12 h | 2-(Pyridin-3-yl)ethyl azide |
| 2. Preparation of alkyne precursor with protected amino group | Propargylamine or derivative with protected NH2 | Standard protection (e.g., Boc) | Protected amino alkyne |
| 3. CuAAC reaction | 2-(Pyridin-3-yl)ethyl azide + Protected amino alkyne + CuSO4 + Sodium ascorbate | Water/tert-butanol, room temp to 50°C, 12–24 h | 1-[2-(Pyridin-3-yl)ethyl]-4-(protected amino)-1,2,3-triazole |
| 4. Deprotection | Acidic or basic conditions depending on protecting group | Room temp to mild heating | 1-[2-(Pyridin-3-yl)ethyl]-1H-1,2,3-triazol-4-amine |
This route leverages the regioselectivity of CuAAC to ensure the amino group is installed at the 4-position of the triazole ring, while the pyridin-3-yl ethyl substituent is introduced via the azide.
Alternative and Supporting Methods
- Oxidative Cyclization of Hydrazones : Using N-tosylhydrazones derived from pyridin-3-yl acetaldehyde and amines, followed by oxidative cyclization with iodine and peroxide, can yield the triazole ring with amino substitution.
- Copper-Catalyzed Cycloaddition of Secondary Amines and Diazo Compounds : This method can produce N1-substituted triazoles under oxygen atmosphere, which may be adapted for the target compound.
- Polyethylene Glycol (PEG)-Mediated Synthesis : For 1,2,4-triazoles, PEG solvent and p-toluenesulfonic acid catalysis have been effective, though less directly relevant for 1,2,3-triazoles.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| CuAAC (Azide-Alkyne Cycloaddition) | Azide (2-(pyridin-3-yl)ethyl azide), Alkyne (protected amino) | CuSO4 + Sodium ascorbate | RT to 50°C, 12–24 h | 55–86 | High regioselectivity, mild conditions |
| Oxidative Cyclization of N-Tosylhydrazones | N-Tosylhydrazone + Aniline or amine | Iodine + TBPB (oxidant) | RT, metal-free | 70–89 | Metal-free, functional group tolerant |
| Three-Component Reaction (Alkyne + TMSN3 + 1,3-diketone) | Alkyne, TMSN3, 1,3-diketone | Silver sulfate | 70–80°C | ~82 | Multi-component, efficient |
| Cu-Catalyzed Cycloaddition (Secondary amines + Diazo compounds) | Secondary amine, diazo compound | Cu catalyst, O2 atmosphere | Mild | 55–84 | Green oxidant, mild conditions |
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under mild to moderate conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole or pyridine rings, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine" cannot be composed. However, based on the available data, here’s what can be gathered:
Chemical Properties and Structure
- "1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine" is a heterocyclic compound featuring both pyridine and triazole rings.
Related Compounds and Research Areas
- Triazoles: The search results mention various triazole compounds and their applications. For example, a tetradentate ligand, tris-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can accelerate azide-alkyne conjugation reactions .
- Pyridine Derivatives: Pyridine derivatives are present in numerous compounds with diverse applications, such as in kinase inhibitors and pharmaceutical products .
Potential Applications
- Given its heterocyclic nature, "1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine" may have potential applications in medicinal chemistry, materials science, and catalysis. The presence of both pyridine and triazole rings could lend itself to diverse chemical interactions.
- Drug Discovery: Triazole and pyridine-containing compounds have been explored for their biological activities, making "1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine" a candidate for drug discovery research .
- Material Science: The compound might be useful in creating new materials with specific properties, although no direct evidence is available in the search results .
Limitations
- The search results do not provide specific case studies, comprehensive data tables, or detailed research findings directly related to the applications of "1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine."
- Sources like BenchChem and Smolecule were to be avoided, further limiting the available information.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
N-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1-(3-(pyridin-3-yl)phenyl)-1H-1,2,3-triazol-4-amine (III.22)
- Structure : Differs in having a phenyl-pyridin-3-yl group at the 1-position and an ethylsulfonyl-methoxyphenyl substituent.
- Synthesis : Prepared via general procedure B with 82% yield, purified using silica gel chromatography .
- Physical Properties : Melting point 116–118°C, higher than many analogues due to extended aromaticity .
- N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.11) Structure: A 1,2,4-triazole isomer with a pyridin-3-yl group and dichlorophenyl substituent. Synthesis: Yield 59%, exists as a 7:3 mixture of 1H- and 2H-triazole tautomers .
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Derivatives
Physical and Spectral Properties
Melting Points :
NMR Characterization :
Biological Activity
1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of pyridine and triazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N5 |
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | 1-(2-pyridin-3-ylethyl)triazol-4-amine |
| InChI Key | ILLXLAKDCMLBFL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)CCN2C=C(N=N2)N |
The biological activity of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is primarily attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying active sites, thereby preventing substrate access. This mechanism underlies its potential therapeutic applications in various diseases.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. A study highlighted that triazole derivatives showed effective inhibition against bacteria such as E. coli, B. subtilis, and Pseudomonas aeruginosa . Specifically, compounds with substituents on the triazole ring demonstrated varying degrees of antibacterial activity, suggesting that modifications can enhance efficacy.
Case Study: Antibacterial Screening
A group of researchers synthesized several triazole derivatives and tested them against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone:
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4-Trichloromethyl derivative | E. coli | 5 | 14–22 |
| Hydroxyphenyl derivative | S. aureus | 10 | 26–27 |
Antiviral and Anticancer Properties
In addition to antibacterial activity, 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine has been explored for its antiviral and anticancer potential. Studies have shown that triazole compounds can inhibit viral replication and induce apoptosis in cancer cells through various pathways.
Research Findings
A study assessing the anticancer properties of triazole derivatives found that they could induce cell cycle arrest and apoptosis in cancer cell lines. The presence of specific functional groups was critical for enhancing cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative A | MCF-7 (breast cancer) | 15 |
| Triazole derivative B | HeLa (cervical cancer) | 20 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine?
- Methodology :
- S-Alkylation : Reacting a triazole-4-thiol precursor (e.g., 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol) with alkyl halides in alkaline conditions (e.g., NaOH in methanol) at room temperature .
- Copper-Catalyzed Coupling : For derivatives with cyclopropyl or fluorinated groups, use copper(I) bromide as a catalyst with cesium carbonate as a base in DMSO at 35°C for 48 hours .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. How is this compound characterized to confirm its structure and purity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent environments (e.g., pyridinyl protons at δ 8.8–7.2 ppm, triazole carbons at δ 150–145 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1245) .
- Melting Point Analysis : To assess crystallinity and purity (e.g., 104–107°C for related analogs) .
Q. What are the common reaction pathways involving the triazole and pyridine moieties?
- Reactivity :
- Electrophilic Substitution : Pyridine nitrogen can undergo alkylation or coordination with metal catalysts .
- Triazole Functionalization : The 1,2,3-triazole amine group participates in condensation reactions (e.g., forming Schiff bases) or acts as a ligand in coordination chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Strategies :
- Catalyst Screening : Substituting copper(I) bromide with palladium catalysts for cross-coupling reactions may reduce side products .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) instead of methanol enhances alkylation efficiency in S-Alkylation routes .
- Temperature Control : Lowering reaction temperatures (e.g., 25°C vs. 35°C) minimizes decomposition of heat-sensitive intermediates .
Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?
- Analytical Workflow :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions (e.g., pyridinyl vs. triazole protons) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., 1,2,3-triazole vs. 1,2,4-triazole substitution) .
- Computational Modeling : DFT calculations predict ¹³C NMR shifts to validate experimental data .
Q. What mechanistic insights exist for the copper-catalyzed synthesis of this compound?
- Proposed Mechanism :
- Oxidative Addition : Copper(I) activates the C–I bond in pyridinyl halides, forming a Cu(III) intermediate .
- Transmetalation : Cyclopropanamine coordinates to copper, followed by reductive elimination to form the C–N bond .
- Side Reactions : Competing Ullmann coupling may occur if excess halide is present, requiring strict stoichiometric control .
Q. How can researchers predict the biological activity of this compound based on structural analogs?
- Approaches :
- SAR Studies : Compare with triazole-pyridine hybrids showing kinase inhibition (e.g., binding to ATP pockets via hydrogen bonding) .
- Docking Simulations : Model interactions with targets like G-protein coupled receptors using PyMOL or AutoDock .
- In Vitro Screening : Prioritize assays for antimicrobial or anticancer activity, given the bioactivity of similar triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
